molecular formula C63H76N9O10P B12577552 Dabcyl-DT cep CAS No. 316121-62-7

Dabcyl-DT cep

Cat. No.: B12577552
CAS No.: 316121-62-7
M. Wt: 1150.3 g/mol
InChI Key: HUDRQNOGHSPZBG-OCPOGECJSA-N
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Description

Dabcyl-DT CEP (CAS No. 316121-62-7) is a modified deoxyribonucleotide analog widely used in biomedical research, particularly in the design of fluorogenic probes for enzymatic and molecular assays. Its molecular formula is C₆₃H₇₆N₉O₁₀P, with a molecular weight of 1150.32 g/mol . Structurally, Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) is conjugated to the thymine base at the C5 position of deoxythymidine (dT) via an aminohexyl linker . This modification enables this compound to act as a fluorescence quencher in Förster Resonance Energy Transfer (FRET)-based systems, where it is typically paired with a fluorophore such as 6-carboxyfluorescein-dT (FAM-dT) .

This compound is synthesized using solid-phase DNA synthesis protocols, where Dabcyl-dT amidite is incorporated into oligonucleotides during automated synthesis . Its primary applications include:

  • Real-time monitoring of enzyme kinetics (e.g., DNA glycosylases, deoxyribozymes) via fluorescence quenching .
  • DNAzyme probes for detecting metal ions or nucleic acids, where cleavage activity restores fluorescence .

Properties

CAS No.

316121-62-7

Molecular Formula

C63H76N9O10P

Molecular Weight

1150.3 g/mol

IUPAC Name

N-[6-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide

InChI

InChI=1S/C63H76N9O10P/c1-44(2)72(45(3)4)83(80-40-16-37-64)82-56-41-59(81-57(56)43-79-63(48-17-12-11-13-18-48,49-22-32-54(77-7)33-23-49)50-24-34-55(78-8)35-25-50)71-42-47(61(75)67-62(71)76)21-36-58(73)65-38-14-9-10-15-39-66-60(74)46-19-26-51(27-20-46)68-69-52-28-30-53(31-29-52)70(5)6/h11-13,17-36,42,44-45,56-57,59H,9-10,14-16,38-41,43H2,1-8H3,(H,65,73)(H,66,74)(H,67,75,76)/t56-,57+,59+,83?/m0/s1

InChI Key

HUDRQNOGHSPZBG-OCPOGECJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-DT cep involves the attachment of the Dabcyl group to the deoxythymidine (dT) molecule. The Dabcyl group is introduced via a phosphoramidite method, which allows for efficient incorporation during DNA synthesis. The reaction typically involves dissolving the product in anhydrous acetonitrile and tetrahydrofuran (THF) in a 9:1 ratio, followed by a coupling time of approximately 6 minutes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase synthesis, which allows for the efficient and high-throughput production of oligonucleotides containing the Dabcyl group. This method ensures consistency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions: Dabcyl-DT cep primarily undergoes substitution reactions, where the Dabcyl group is attached to the dT molecule. It does not typically undergo oxidation or reduction reactions due to its stable chemical structure .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include anhydrous acetonitrile, tetrahydrofuran (THF), and phosphoramidite derivatives. The reaction conditions involve maintaining an inert atmosphere to prevent oxidation and ensuring anhydrous conditions to avoid hydrolysis .

Major Products Formed: The major product formed from the synthesis of this compound is the Dabcyl-DT phosphoramidite, which can be further used in the synthesis of oligonucleotides for various applications .

Scientific Research Applications

Dabcyl-DT cep has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in the design of molecular beacons, which are probes that fluoresce upon hybridization with a target sequence. This property makes it valuable in real-time PCR, mutation detection, and gene expression studies .

In biology and medicine, this compound is used in the development of diagnostic assays for detecting specific nucleic acid sequences. Its ability to quench fluorescence makes it an essential component in the design of probes for fluorescence resonance energy transfer (FRET) assays .

Mechanism of Action

The mechanism of action of Dabcyl-DT cep involves its role as a quencher in molecular beacons. When the molecular beacon is in its closed conformation, the Dabcyl group quenches the fluorescence of the attached fluorophore. Upon hybridization with the target sequence, the beacon undergoes a conformational change, separating the Dabcyl group from the fluorophore and allowing fluorescence to occur. This mechanism is based on the principles of FRET, where energy transfer occurs between the fluorophore and the quencher .

Comparison with Similar Compounds

Comparison with Similar Compounds

The functional and structural properties of Dabcyl-DT CEP are best understood in comparison to its most frequently paired counterpart, FAM-dT, and other related quenchers or modified nucleotides.

Table 1: Comparative Analysis of this compound and FAM-dT

Property This compound FAM-dT (6-Carboxyfluorescein-dT)
Role Fluorescence quencher Fluorophore (emission at 485 nm)
Molecular Formula C₆₃H₇₆N₉O₁₀P C₃₃H₃₂N₃O₁₀S (approximate)
Molecular Weight 1150.32 g/mol ~700 g/mol (estimated)
Synthesis Incorporated via Dabcyl-dT amidite Incorporated via fluorescein-dT amidite
Key Function Quenches FAM fluorescence via FRET Emits fluorescence upon probe cleavage
Enzyme Dependency Required for deoxyribozyme self-cleaving activity Required for fluorescence signal generation

Key Findings from Comparative Studies

Functional Synergy in Probes :

  • This compound and FAM-dT are interdependent in fluorogenic probes. Intact probes exhibit quenched fluorescence due to proximity between Dabcyl (quencher) and FAM (fluorophore). Cleavage of the probe increases the distance between the two, restoring fluorescence by up to six-fold .
  • Control experiments with unmodified substrates (e.g., G-U19 lacking Dabcyl/FAM) confirm that both groups are essential for fluorescence-based assays .

Critical Role in Enzyme Activity: In deoxyribozyme constructs (e.g., EC34, EC35), removal of either Dabcyl or fluorescein abolishes self-cleaving activity, indicating their structural necessity beyond quenching .

Assay Optimization :

  • This compound is preferred over alternative quenchers in coupled enzyme assays due to its compatibility with FAM-dT and minimal interference in kinetic studies of human thymine DNA glycosylase (hTDG) and apurinic/apyrimidinic endonuclease 1 (hAPE1) .

Synthetic Considerations :

  • Both this compound and FAM-dT are synthesized using standardized amidite chemistry, ensuring high incorporation efficiency during oligonucleotide synthesis .

Comparison with Non-Nucleotide Quenchers

  • Disperse Black 2 (CAS No. 1415097-34-5), a non-nucleotide azobenzene derivative, is categorized as a dye/metabolite and lacks the structural integration required for nucleic acid probes . Unlike this compound, it cannot be directly incorporated into DNA/RNA sequences.

Research Implications and Limitations

  • Advantages of this compound :
    • Enables real-time, high-sensitivity detection of enzymatic activity.
    • Synergistic with FAM-dT for FRET-based applications.
  • Limitations :
    • Restricted to systems compatible with FAM-dT; alternative fluorophores (e.g., Cy5) may require different quenchers.
    • High molecular weight may affect oligonucleotide solubility or hybridization kinetics.

Biological Activity

Dabcyl-DT cep is a compound that has garnered attention in various biological applications, primarily due to its role as a quencher in fluorescence resonance energy transfer (FRET) assays. This article provides an in-depth exploration of its biological activity, including its mechanisms, applications, and relevant case studies.

Overview of this compound

Dabcyl (4-(dimethylamino)phenyl) is a well-known fluorescent quencher used in molecular biology. When conjugated with oligonucleotides, such as in the this compound compound, it serves critical roles in detecting nucleic acids and studying molecular interactions. The DT cep portion refers to a specific oligonucleotide sequence that can be functionalized for various biochemical applications.

The biological activity of this compound is primarily based on its ability to quench fluorescence through energy transfer mechanisms. The efficiency of quenching is influenced by several factors:

  • Distance between donor and acceptor : The FRET process is highly distance-dependent; optimal quenching occurs when the donor (fluorescent dye) and acceptor (Dabcyl) are within 1-10 nm.
  • Environmental conditions : Factors such as pH, ionic strength, and the presence of other molecules can affect the quenching efficiency.
  • Conformation of the oligonucleotide : The structural arrangement of the oligonucleotide can influence how effectively Dabcyl interacts with the fluorescent donor.

Applications

This compound has several notable applications in biological research:

  • Nucleic Acid Detection : It is commonly used in quantitative PCR and other nucleic acid detection methods where real-time monitoring is essential.
  • Molecular Probes : The compound can be utilized to design probes for detecting specific RNA or DNA sequences in various samples.
  • Cellular Studies : By tagging with fluorescent dyes, researchers can study cellular processes such as gene expression and protein interactions.

Case Study 1: Detection of Specific RNA Sequences

In a study published by AAT Bioquest, researchers demonstrated the use of this compound in detecting specific RNA sequences using FRET-based assays. The results indicated that the compound could efficiently quench fluorescence from a nearby donor molecule, allowing for sensitive detection of target RNA sequences even at low concentrations .

Case Study 2: Application in Cancer Research

Another significant application was reported in cancer research, where this compound was employed to monitor gene expression levels associated with tumor progression. The study highlighted that the compound enabled real-time tracking of mRNA levels in live cells, providing insights into the dynamics of cancer-related genes .

Research Findings

Recent advancements have focused on enhancing the properties of this compound for improved performance:

  • Increased Quenching Efficiency : Modifications to the chemical structure have been explored to enhance quenching capabilities without compromising stability .
  • Broadening the Spectral Range : Researchers are investigating combinations with other fluorophores to extend the applicability across different wavelengths, making it suitable for multiplex assays .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common FRET pairs:

CharacteristicThis compoundOther Common Quenchers
Quenching MechanismFRETFRET
Optimal Distance1-10 nm1-10 nm
StabilityHighVariable
Application ScopeNucleic acid detectionBroad (including proteins)
SensitivityHighModerate to High

Q & A

Basic Research Questions

Q. How can researchers establish the predictive validity of Dabcyl-DT Cep in clinical outcomes, and what statistical methods are recommended for correlation analysis?

  • Methodological Answer : To validate this compound's predictive utility, design cohort studies comparing its levels (e.g., via immunoassays or chromatography) against clinical endpoints (e.g., mortality, organ dysfunction). Use Spearman’s rank correlation for non-parametric data to assess associations, as done for albumin-creatinine ratio (ACR) in pediatric ICU studies . Receiver Operating Characteristic (ROC) curves can determine optimal cutoff values for sensitivity/specificity, with area-under-the-curve (AUC) comparisons to established biomarkers . Ensure standardized measurement protocols to minimize variability, referencing guidelines for experimental rigor .

Q. What experimental design considerations are critical when assessing this compound’s role in disease progression?

  • Methodological Answer : Adopt a cross-sectional or longitudinal design with matched controls. For example, in ICU studies, collect samples at admission and serially to track this compound dynamics. Use inclusion/exclusion criteria (e.g., excluding patients with pre-existing renal dysfunction) to isolate its specific prognostic value, as seen in ACR studies . Power calculations (e.g., z=1.96, 95% confidence) are essential to determine sample size, ensuring statistical validity . Report methodologies in detail (e.g., assay conditions, calibration) to enable replication .

Q. How can researchers standardize this compound measurement across laboratories to ensure reproducibility?

  • Methodological Answer : Follow standardized protocols for sample collection (e.g., timed urine/blood samples), storage (-80°C for stability), and analysis (e.g., mass spectrometry with internal standards). Use certified reference materials and inter-laboratory validation, as emphasized in biomarker studies . Document all steps per journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility) .

Advanced Research Questions

Q. How can contradictions in this compound’s prognostic value across studies be resolved?

  • Methodological Answer : Conduct meta-analyses to harmonize conflicting data, adjusting for covariates (e.g., age, comorbidities). For instance, ACR’s predictive utility varied by patient demographics and timing of measurement . Use multivariate regression to identify confounding factors (e.g., sepsis severity) and subgroup analyses to refine predictive thresholds. Transparently report limitations (e.g., single-center bias) to contextualize findings .

Q. What strategies optimize this compound’s integration into multi-marker predictive models?

  • Methodological Answer : Combine this compound with established biomarkers (e.g., inflammatory cytokines, organ dysfunction scores) using machine learning (e.g., random forests) to improve predictive accuracy. Validate models in independent cohorts, as done for PRISM/PELOD scores in pediatric ICU studies . Compare AUC improvements and net reclassification indices to quantify added value .

Q. How should longitudinal studies be designed to evaluate this compound’s temporal relationship with clinical deterioration?

  • Methodological Answer : Implement frequent sampling (e.g., hourly/daily measurements) to capture dynamic changes, paired with time-to-event analyses (e.g., Cox proportional hazards). For example, ACR’s prognostic significance increased with serial measurements . Use mixed-effects models to account for intra-patient variability and treatment effects .

Q. What mechanistic studies are needed to link this compound to pathophysiological pathways?

  • Methodological Answer : Employ in vitro models (e.g., endothelial cell cultures) to test this compound’s role in pathways like inflammation or coagulation, mirroring microalbuminuria’s association with capillary leakage . Use knockout models or siRNA silencing to establish causality. Pair with omics (e.g., proteomics) to identify interacting molecules .

Methodological Guidelines

  • Data Analysis : Use non-parametric tests (Mann-Whitney U) for skewed distributions and ROC curves for cutoff optimization .
  • Reporting : Adhere to STROBE guidelines for observational studies, detailing inclusion/exclusion criteria, assay protocols, and statistical methods .
  • Ethics : Obtain IRB approval and informed consent, particularly for vulnerable populations (e.g., pediatric ICU patients) .

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